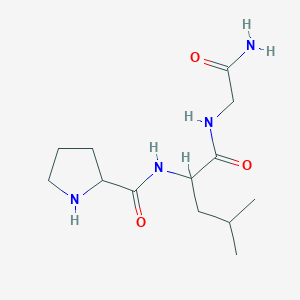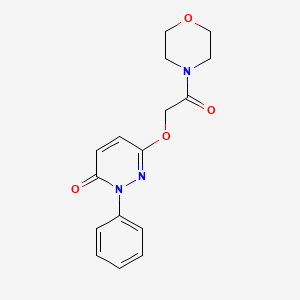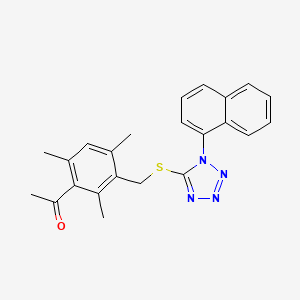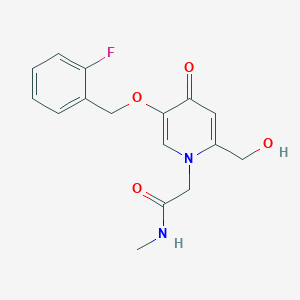![molecular formula C15H14N4O2S B2577014 2-(苄硫基)-7-甲基[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸甲酯 CAS No. 907971-20-4](/img/structure/B2577014.png)
2-(苄硫基)-7-甲基[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a benzylthio group and a methyl ester group attached. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
科学研究应用
Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
作用机制
Target of Action
Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . This class of compounds has been reported to exhibit significant biological activities, including acting as inhibitors of cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) . Therefore, it can be inferred that Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate may also target PDE enzymes.
Mode of Action
As a potential PDE inhibitor , it may bind to the active site of the enzyme, preventing the breakdown of cAMP. This would result in increased levels of cAMP within the cell, leading to a variety of downstream effects depending on the specific cell type and signaling pathways involved.
Biochemical Pathways
The primary biochemical pathway affected by Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, as a potential PDE inhibitor, would be the cAMP signaling pathway . By inhibiting PDE and thus increasing cAMP levels, it could affect numerous downstream pathways regulated by cAMP, including pathways involved in cell proliferation, inflammation, and other cellular responses.
Pharmacokinetics
It has been observed that related compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class undergo hydrogen-deuterium (h-d) exchange in the presence of a base . This could potentially affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, influencing its bioavailability.
Result of Action
The molecular and cellular effects of Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate would depend on its specific targets and the cells in which it is active. As a potential PDE inhibitor, its primary effect would likely be an increase in intracellular cAMP levels . This could lead to a variety of cellular responses, including changes in gene expression, cell proliferation, and inflammation, among others.
Action Environment
The action of Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate could be influenced by various environmental factors. For instance, it has been observed that related compounds undergo H-D exchange in the presence of a base . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH of its environment. Other factors, such as temperature and the presence of other molecules or drugs, could also potentially influence its action.
生化分析
Biochemical Properties
It has been observed to undergo a significant hydrogen-deuterium (H-D) exchange when dissolved in a CD3OD solvent in the presence of NaOD . This H-D exchange usually happens between D2O/CD3OD solvent and N-heterocyclic compounds and has been used to characterize protein structure, protein-protein interaction, and other chemical and biological properties .
Molecular Mechanism
It is known that the compound undergoes H-D exchange in the presence of a base . This could potentially influence its interactions with other biomolecules.
Temporal Effects in Laboratory Settings
It has been observed that the rates of H-D exchange of this compound were different under identical conditions, but were enhanced with increasing temperature and concentration of NaOD .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the triazolopyrimidine core. This can be achieved through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation . The reaction proceeds via a transamidation mechanism followed by nucleophilic addition and subsequent condensation to yield the triazolopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis offers a scalable and eco-friendly approach, which could be adapted for larger-scale production. This method is advantageous due to its efficiency, broad substrate scope, and good functional group tolerance .
化学反应分析
Types of Reactions
Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylthio group.
Hydrogen-Deuterium Exchange: This reaction occurs under basic conditions, where hydrogen atoms in the triazolopyrimidine ring are replaced by deuterium.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Hydrogen-Deuterium Exchange: This reaction typically requires a deuterium source (e.g., D₂O) and a base such as NaOD.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrogen-Deuterium Exchange: Deuterated analogs of the original compound.
相似化合物的比较
Similar Compounds
2-Benzylthio-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Shares a similar core structure but lacks the methyl ester group.
7-Hydroxyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives: These compounds have hydroxyl groups instead of the benzylthio group.
Uniqueness
Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of both the benzylthio and methyl ester groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in research and industry .
属性
IUPAC Name |
methyl 2-benzylsulfanyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-12(13(20)21-2)8-16-14-17-15(18-19(10)14)22-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPJRHCPZYLPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)SCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2576931.png)
![1-[(2-Chlorophenyl)methyl]-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2576932.png)
![2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol](/img/structure/B2576934.png)
![3-Pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;dihydrochloride](/img/structure/B2576936.png)

![4-[2-Oxo-2-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2576939.png)


![3,4-dimethoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide](/img/structure/B2576945.png)


![Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2576949.png)

![5-chloro-2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2576953.png)
